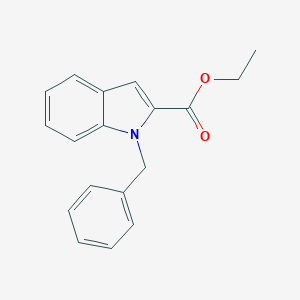![molecular formula C11H9Cl2NO2S2 B184754 N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide CAS No. 6293-06-7](/img/structure/B184754.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Prostaglandins are produced by the enzyme cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. Diclofenac inhibits both COX-1 and COX-2, resulting in a reduction in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Diclofenac has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, Diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of Diclofenac in lab experiments. It has been shown to have some cytotoxic effects, particularly at high concentrations. In addition, it has been shown to have some off-target effects, such as the inhibition of platelet aggregation.
Orientations Futures
There are a number of future directions for the study of Diclofenac. One area of research is the development of more selective COX inhibitors, which could reduce the risk of side effects associated with the use of N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamides. Another area of research is the study of the effects of Diclofenac on the gut microbiome, which has been shown to play a role in the pathogenesis of inflammatory diseases. Finally, there is a need for further research into the long-term effects of Diclofenac use, particularly in relation to the development of cardiovascular disease.
Conclusion
In conclusion, Diclofenac is a widely used N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for the study of Diclofenac, particularly in relation to the development of more selective COX inhibitors and the study of the effects of Diclofenac on the gut microbiome.
Méthodes De Synthèse
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-sulfonamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of Diclofenac, which is then purified and isolated using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Diclofenac has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied in various animal models of inflammation and pain, such as carrageenan-induced paw edema and formalin-induced pain. Diclofenac has also been studied in human clinical trials for its efficacy in the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis.
Propriétés
Numéro CAS |
6293-06-7 |
|---|---|
Nom du produit |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
Formule moléculaire |
C11H9Cl2NO2S2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-4-3-8(10(13)6-9)7-14-18(15,16)11-2-1-5-17-11/h1-6,14H,7H2 |
Clé InChI |
QBBUOJIPMSQENA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Solubilité |
40.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





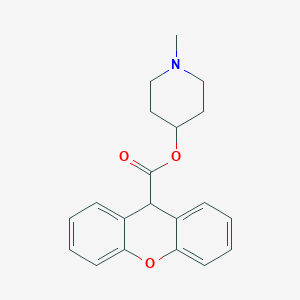

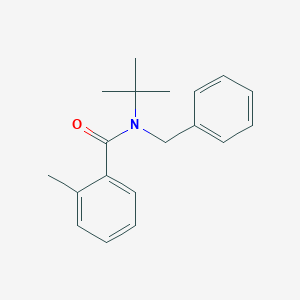
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
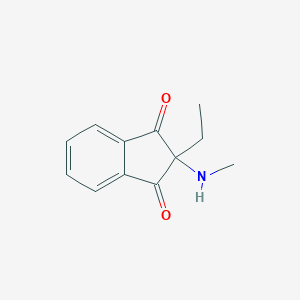
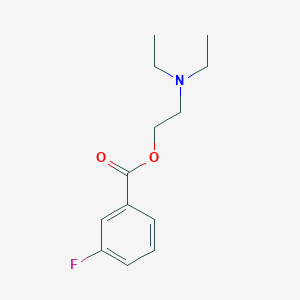
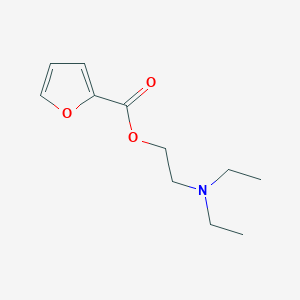
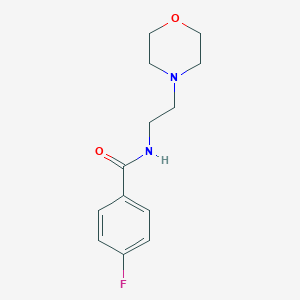
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
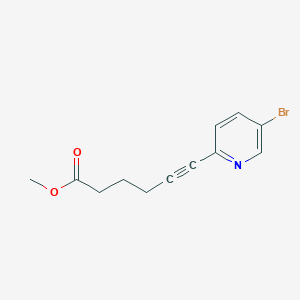
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
